molecular formula C12H8BrF B126189 4-Bromo-2-fluorobiphenyl CAS No. 41604-19-7

4-Bromo-2-fluorobiphenyl

Cat. No. B126189
CAS RN: 41604-19-7
M. Wt: 251.09 g/mol
InChI Key: HTRNHWBOBYFTQF-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorobiphenyl is a compound of interest in various fields of chemistry and pharmaceuticals. It serves as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs, such as flurbiprofen, and has been the subject of numerous studies to improve its synthesis and understand its properties .

Synthesis Analysis

The synthesis of 4-Bromo-2-fluorobiphenyl has been approached through different methods. One practical synthesis involves the use of methyl nitrite and 2-fluoro-4-bromoaniline, which is prepared by bromination of 2-fluoroaniline. This method is considered practical for pilot-scale production despite the challenges associated with the use of toxic and volatile methyl nitrite . Another study describes a one-pot method using 4-bromo-2-fluoroaniline bromate through diazotization and coupling reactions, which has been optimized to reduce the cost of acidic reagents significantly . Additionally, a synthesis route from 2-fluoroaniline via NBS-bromination, diazotization, and ring-substitution has been reported, achieving high yield and purity .

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, has been confirmed by various spectroscopic methods and theoretical calculations. Studies have used techniques like FT-IR, NMR, and mass spectrometry to elucidate the structure of these compounds . Density functional theory (DFT) calculations have been employed to optimize the geometry and predict the vibrational frequencies, which are consistent with experimental data .

Chemical Reactions Analysis

The reactivity of 4-bromobiphenyl, a related compound, has been studied using Dissociative Electron Attachment (DEA) spectroscopy. The study found that electron attachment leads to the formation of Br- negative fragments and long-lived molecular negative ions, providing insights into the potential energy surfaces and dissociation kinetics of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-2-fluorobiphenyl and its derivatives have been extensively studied. For instance, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by spectroscopic methods and X-ray diffraction, and its intermolecular contacts were examined using Hirshfeld surface analysis. DFT calculations were performed to understand the molecular electrostatic potential, Fukui function, and other properties . Similarly, the Schiff-base molecule 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol was synthesized and characterized, with its electronic properties investigated using DFT and Time-Dependent DFT methods .

Scientific Research Applications

Synthesis Techniques

  • One Pot Synthesis : 4-Bromo-2-fluorobiphenyl was synthesized via a one pot method using 4-bromo2-fluoroaniline bromate through diazotization and coupling reaction. This method emphasized cost-effectiveness by reducing the cost of acidic reagents by 95% while achieving a product yield of 63.85% (Li Yong-qiang, 2012).

  • Synthetic Craft Research : Another study focused on synthesizing 4-bromo-2-fluorobiphenyl from 2-fluoroaniline using a process involving NBS-bromination, diagonigation, and ring-substitution, achieving a yield of 80% with a purity of ≥97.5% (Xiao Sheng-xian, 2007).

  • Palladium-Catalyzed Synthesis : A study by Qiu et al. developed a cross-coupling reaction to synthesize 2-fluoro-4-bromobiphenyl, avoiding the high cost and toxicity associated with traditional methods (Yanan Qiu et al., 2009).

Applications in Compound Development

  • Intermediate for NSAID Production : Luo et al. reported a new method to prepare (S)-Flurbiprofen, a nonsteroidal anti-inflammatory drug, from 4-bromo-2-fluorobiphenyl, achieving high yield and enantioselectivity (Kaihong Luo et al., 2022).

  • Development of Liquid Crystal Materials : Ren Guo-du studied the synthesis of 4-bromo-4'-hydroxybiphenyl, a key intermediate in liquid crystal display materials, highlighting the importance of 4-Bromo-2-fluorobiphenyl in advanced material sciences (Ren Guo-du, 2001).

Miscellaneous Applications

  • Cancer Research and Imaging : Fujikawa et al. utilized derivatives of 4-Bromo-1,8-naphthalimide, including 4-bromo-2-fluorobiphenyl, as fluorogenic substrates for live cell imaging of cancer-associated enzymes (Y. Fujikawa et al., 2019).

Safety And Hazards

4-Bromo-2-fluorobiphenyl is harmful if swallowed and very toxic in contact with skin . It is also irritating to eyes, respiratory system, and skin . Proper personal protective equipment should be used when handling this compound .

properties

IUPAC Name

4-bromo-2-fluoro-1-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRNHWBOBYFTQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194433
Record name 4-Bromo-2-fluoro-1,1'-biphenyl
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Molecular Weight

251.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluorobiphenyl

CAS RN

41604-19-7
Record name 4-Bromo-2-fluoro-1,1′-biphenyl
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluoro-1,1'-biphenyl
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Record name 4-Bromo-2-fluoro-1,1'-biphenyl
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Record name 4-bromo-2-fluoro-1,1'-biphenyl
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Synthesis routes and methods I

Procedure details

Solutions of 375 ml (325 g, 2.8 moles) of isoamyl nitrite, and of 378 grams (2.0 moles) of crude 4-bromo-2-fluoroaniline in 250 ml benzene are added separately and simultaneously dropwise over about 20 hours to 3500 ml of benzene vigorously stirred under a nitrogen atmosphere, and kept in a water bath at 65° C. The mixture is kept overnight at 65° C., then cooled, washed twice with 250 ml of water and evaporated. The dark oily residue is dissolved in 750 ml methanol and 450 ml concentrated hydrochloric acid, and treated with 138 grams (2.1 moles) of granular zinc, added in small portions over about 6 hours. In order to complete this "reductive upgrading", the solution is treated with 54 grams (1.0 mole) of fine iron filings over 0.5 hours. Within one hour the color of the mixture is visibly lighter. The solution is diluted with one liter of water and one liter of Skellysolve B hexanes, and the liquids are decanted from the remaining metals. The aqueous phase is extracted twice with one liter of Skellysolve B hexanes and the one liter of water, one liter of 1 N NaOH, and one liter of water. The solution is then passed through anhydrous sodium sulfate and evaporated to provide 389 grams of 4-bromo-2-fluoro-biphenyl.
Quantity
375 mL
Type
reactant
Reaction Step One
Quantity
378 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step Two
Name
Quantity
138 g
Type
catalyst
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three
[Compound]
Name
Skellysolve B hexanes
Quantity
1 L
Type
solvent
Reaction Step Three
Name
Quantity
54 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 96 grams (0.50 mole) of crude 4-bromo-2-fluoroaniline and 60.0 grams (1.0 mole) of glacial acetic acid in 100 ml of benzene is added dropwise over 7 hours to a mixture of 69.0 grams (1.0 mole) of sodium nitrite, 69 ml water, and 700 ml of benzene kept at 65° C. The mixture is then allowed to stir at 65° C. overnight (12 hours) under a nitrogen atmosphere. The cooled mixture is washed twice with 400 ml of 1 N hydrochloric acid, then heated under reflux overnight (13 hours) with 20 grams (0.36 mole) of iron powder, 250 ml of methanol, and 150 ml (1.8 moles) of concentrated hydrochloric acid. The resultant solution is cooled and the benzene layer is washed with 490 ml of water, and evaporated at 40° C./40 mm Hg. The resultant dark oil is distilled at 10 mm Hg pressure to obtain 64.6 grams (51.5%) of 4-bromo-2-fluorobiphenyl as the entire distillate of boiling point mostly ~132~141° C./8 mm. The product crystalizes on seeding.
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
69 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 g
Type
catalyst
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-Amino-4-bromo-biphenyl was subjected to a Schiemann reaction using hydrofluoroboric acid. The product had a b.p. of 106°-109°C./0.6mm, and a m.p. of 38°-39°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2-fluorobiphenyl
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Citations

For This Compound
61
Citations
LKM Chan, GW Gray, D Lacey… - Molecular Crystals and …, 1988 - Taylor & Francis
… About a third of a solution of 4-bromo-2-fluorobiphenyl(25.1 g, 0.10 mol) in sodium-dried ether (60 … The remaining solution of 4-bromo-2-fluorobiphenyl was added dropwise so that the …
Number of citations: 62 www.tandfonline.com
M Chambers, R Clemitson, D Coates, S Greenfield… - Liquid …, 1989 - Taylor & Francis
Twenty-six fluoro-substituted 4-n-alkoxyphenyl 4′-n-alkyi-and 4′-n-alkoxybiphenyl-4-carboxylates are reported. The number and position of the fluoro groups influences the liquid …
Number of citations: 50 www.tandfonline.com
LKM Chan, GW Gray, D Lacey - Molecular Crystals and Liquid …, 1985 - Taylor & Francis
… Both synthetic schemes start from 4-bromo-2-fluorobiphenyl. The … the DSC 2C, BDH Chemical Limited, Poole, Dorset for supplying 4-bromo-2-fluorobiphenyl and a number of 4’-alkyl-4-…
Number of citations: 104 www.tandfonline.com
K Luo, Y Dai, H Chen, Y Zhang, Y Liu - Synthetic Communications, 2022 - Taylor & Francis
… Herein a new and practical method for the preparation of 1 from 4-bromo-2-fluorobiphenyl (2) is reported, which achieves a good overall yield (20%) and high enantioselectivity (96%). …
Number of citations: 3 www.tandfonline.com
GW Gray, D Lacey, JE Stanton, KJ Toyne - Liquid Crystals, 1986 - Taylor & Francis
… trans-4-n-Alkylcyclohexylacetyl chlorides and 4-bromo-2-fluorobiphenyl were supplied under MOD Contract DCVD AT/2119/013, by BDH Chemicals Ltd (Poole, Dorset), to whom we …
Number of citations: 35 www.tandfonline.com
R Taylor - Journal of the Chemical Society, Perkin Transactions 2, 1973 - pubs.rsc.org
… spectrometer showed the presence of two monobromofluorobiphenyls as expected and these can confidently be stated to be 2-bromo-2’-fluorobiphenyl and 4-bromo2’-fluorobiphenyl, …
Number of citations: 2 pubs.rsc.org
JW Brown, JL Butcher, DJ Byron, ES Gunn… - … Crystals and Liquid …, 1988 - Taylor & Francis
… 2-Fluorobiphenyl-4-carbaldehyde was obtained by reaction of the Grignard reagent derived from 4-bromo-2-fluorobiphenyl with triethyl orth~formate.~ The Grignard reagent was …
Number of citations: 7 www.tandfonline.com
GW Gray, M Hird, D Lacey, KJ Toyne - Molecular Crystals and …, 1990 - Taylor & Francis
… The availability of 4-bromo-2-fluorobiphenyl and the use of standard reactions make the monofluoro-p-terphenyls (11) quite readily accessible. Bromo-difluorobiphenyls are not …
Number of citations: 49 www.tandfonline.com
R Shang, DS Ji, L Chu, Y Fu, L Liu - Angewandte Chemie, 2011 - Wiley Online Library
… For flurbiprofen, the decarboxylative coupling of potassium 2-cyanopropanoate with commercially available 4-bromo-2-fluorobiphenyl affords the nitrile intermediate in 95 % yield. …
Number of citations: 241 onlinelibrary.wiley.com
CG Ferrayoli, SM Palacios, RA Alonso - Journal of the Chemical …, 1995 - pubs.rsc.org
… Since Flurbiprofen 5h and Ketoprofen 5i, were obtained in only low yield by photolysis followed by methylation, 4-bromo-2-fluorobiphenyl 1 h was allowed to react with compound 2 …
Number of citations: 11 pubs.rsc.org

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